2-(tert-Butoxymethyl)piperazine

Lipophilicity Drug design ADME

This chiral C2-substituted piperazine is the key scaffold for Evogliptin. The (R)-tert-butoxymethyl group provides a 28-fold DPP-4 potency gain via Arg125 hydrophobic contact. As a tert-butyl ether (not Boc), it enables orthogonal deprotection in multi-step syntheses. LogP +1.02 offers superior permeability over methoxymethyl analogs. Enantiopure specification is critical—the (S)-diastereomer incurs a 78-fold penalty. Ideal for BBB-permeable combinatorial libraries.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
CAS No. 886365-71-5
Cat. No. B1613141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butoxymethyl)piperazine
CAS886365-71-5
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC1CNCCN1
InChIInChI=1S/C9H20N2O/c1-9(2,3)12-7-8-6-10-4-5-11-8/h8,10-11H,4-7H2,1-3H3
InChIKeyLSBXLZCVTCYWRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butoxymethyl)piperazine (CAS 886365-71-5): A Sterically Defined Piperazine Building Block for Chiral Drug Scaffold Construction


2-(tert-Butoxymethyl)piperazine (CAS 886365-71-5) is a C2-substituted piperazine derivative bearing a tert-butyl ether moiety connected via a methylene linker. With molecular formula C₉H₂₀N₂O, molecular weight 172.27 g/mol, and a calculated LogP of 1.02, this compound presents a moderately lipophilic, sterically encumbered secondary amine scaffold [1]. The 2-position substitution creates a chiral center, enabling enantioselective downstream functionalization. The tert-butoxymethyl group is structurally distinct from the more common Boc (tert-butoxycarbonyl) protecting group: it forms a tert-butyl ether (O–C bond) rather than a carbamate (O–C(=O)–N bond), conferring different stability and cleavage profiles under acidic conditions . This compound serves as a key intermediate in medicinal chemistry programs targeting chiral piperazine-containing therapeutics, most notably as the core scaffold that, when elaborated, yields the approved DPP-4 inhibitor Evogliptin [2].

Why 2-(tert-Butoxymethyl)piperazine Cannot Be Replaced by Common 2-Alkoxymethyl or N-Boc Piperazine Analogs


The tert-butoxymethyl group at the C2 position of piperazine is not merely a generic protecting group interchangeable with methoxymethyl, hydroxymethyl, or N-Boc variants. The tert-butyl ether moiety imparts a calculated LogP of +1.02, representing a lipophilicity increase of approximately 1.8–2.2 LogP units versus the methoxymethyl (LogP −0.81) and hydroxymethyl (LogP −0.19) analogs [1]. This physicochemical difference translates into profoundly altered partitioning behavior, membrane permeability, and protein-binding characteristics in downstream compounds. Critically, crystallographic and biochemical studies on the Evogliptin scaffold demonstrate that the (R)-tert-butoxymethyl group contributes a 28-fold gain in DPP-4 inhibitory potency (IC₅₀ 0.666 nM vs. 18.7 nM for the des-tert-butoxymethyl analog DA-12166) through direct hydrophobic contacts between the tert-butyl group and Arg125 in the DPP-4 active site [2]. The stereochemistry at C2 is equally non-negotiable: the (S,R) diastereomer DA-12228 exhibits an IC₅₀ of 51.7 nM—a 78-fold loss in potency relative to the (R,R) configuration [2]. Substituting this building block with a less hindered or achiral analog eliminates these critical binding interactions and stereochemical control points, making generic replacement chemically infeasible for programs requiring defined chiral piperazine scaffolds.

Quantitative Differentiation Evidence for 2-(tert-Butoxymethyl)piperazine (CAS 886365-71-5) vs. Closest Analogs


Lipophilicity Advantage: LogP of +1.02 vs. −0.81 for 2-(Methoxymethyl)piperazine

2-(tert-Butoxymethyl)piperazine exhibits a calculated LogP of +1.02, compared to −0.81 for the direct analog 2-(methoxymethyl)piperazine (CAS 85817-29-4) [1]. The ΔLogP of approximately +1.83 units corresponds to a roughly 68-fold higher theoretical partition coefficient, indicating substantially greater lipophilicity conferred by the tert-butyl ether versus the methyl ether. For additional context, the hydroxymethyl analog (S)-1-Boc-2-(hydroxymethyl)piperazine (CAS 1030377-21-9) has a LogP range of −0.19 to +0.45, placing the target compound 0.6–1.2 LogP units above even these more lipophilic variants [2]. This lipophilicity gradient enables fine-tuning of compound permeability and metabolic stability in lead optimization.

Lipophilicity Drug design ADME

DPP-4 Inhibitory Potency: 28-Fold Enhancement Attributable to the (R)-tert-Butoxymethyl Substituent

In the Evogliptin scaffold series, the presence of the (R)-tert-butoxymethyl group at the piperazine-2-one 3-position provides a dramatic improvement in human DPP-4 inhibitory potency. Evogliptin ((R)-4-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(tert-butoxymethyl)piperazin-2-one) exhibits an IC₅₀ of 0.666 nM and a Ki of 0.52 nM against human DPP-4 [1]. In contrast, DA-12166, the direct des-tert-butoxymethyl analog ((R)-4-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)piperazine-2-one), shows an IC₅₀ of only 18.7 nM [1]. This represents a 28.1-fold improvement in potency conferred by the (R)-tert-butoxymethyl group. X-ray crystallography reveals that the (R)-tert-butyl group makes productive hydrophobic contacts with Arg125 in the DPP-4 active site, explaining the molecular basis for this potency gain [1].

DPP-4 inhibition Type 2 diabetes Structure-activity relationship

Stereochemical Stringency: (R)-Configuration at the tert-Butoxymethyl Center Delivers 78-Fold Potency Advantage Over (S)-Diastereomer

The stereochemistry of the tert-butoxymethyl-bearing carbon is critical for biological activity. Evogliptin, possessing the (R,R) configuration, has a DPP-4 IC₅₀ of 0.666 nM [1]. Its (S,R) diastereomer (DA-12228), differing only in the configuration at the tert-butoxymethyl-bearing carbon, exhibits an IC₅₀ of 51.7 nM—a 77.6-fold loss in potency [1]. Two additional diastereomers tested showed IC₅₀ values exceeding 100 nM (>150-fold loss) [1]. This steep stereochemical SAR underscores that the (R)-tert-butoxymethyl configuration uniquely positions the tert-butyl group for the critical Arg125 hydrophobic contact observed in the co-crystal structure [1].

Chiral resolution Stereochemistry Diastereomer potency

Physicochemical Profile Differentiation: Higher Boiling Point, Density, and Flash Point vs. Lighter Alkoxymethyl Analogs

2-(tert-Butoxymethyl)piperazine possesses physicochemical properties that differ meaningfully from its lighter alkoxymethyl congeners, with implications for handling, purification, and scale-up. The target compound has a boiling point of 240.75°C (at 760 mmHg), density of 0.897 g/cm³, flash point of 97.09°C, and refractive index of 1.435 [1]. While comparable data for the methoxymethyl analog are not available at the same level of detail, its lower molecular weight (130.19 vs. 172.27 g/mol) predicts a significantly lower boiling point and flash point. The higher flash point of the tert-butoxymethyl derivative (97°C vs. an estimated <60°C for the methoxymethyl analog based on molecular weight trends) translates into a wider safe handling window during distillation and elevated-temperature reactions in process-scale settings.

Physicochemical properties Process chemistry Scale-up safety

Storage Specifications: Cold-Chain Requirement (2–8°C) Differentiates from Ambient-Stable Analogs

2-(tert-Butoxymethyl)piperazine requires refrigerated storage at 2–8°C, as specified by multiple suppliers . In contrast, 2-(methoxymethyl)piperazine is recommended for long-term storage merely in a 'cool, dry place' without a specific temperature ceiling . This differential storage requirement indicates that the tert-butyl ether moiety introduces thermal lability not present in the methyl ether analog. The cold-chain requirement has direct implications for procurement logistics, shipping costs, and shelf-life management. Beyotime specifies a 3-year shelf life under 4°C storage for the target compound , providing a defined stability window for inventory planning.

Storage stability Procurement logistics Quality assurance

Optimal Scientific and Industrial Deployment Scenarios for 2-(tert-Butoxymethyl)piperazine (CAS 886365-71-5)


Chiral DPP-4 Inhibitor Lead Optimization and Evogliptin Analog Synthesis

The 28-fold potency advantage of the (R)-tert-butoxymethyl-bearing scaffold over the des-substituted analog [1] makes this building block indispensable for medicinal chemistry programs targeting DPP-4. Researchers synthesizing novel β-amino amide-containing piperazine-2-one DPP-4 inhibitors should prioritize the enantiopure (R)-2-(tert-butoxymethyl)piperazine as the chiral starting material to exploit the Arg125 hydrophobic contact identified crystallographically. The 78-fold potency penalty observed with the (S)-diastereomer [1] mandates rigorous enantiomeric purity specifications in procurement.

Construction of Lipophilic, CNS-Penetrant Piperazine Chemical Libraries

With a LogP of +1.02—nearly 2 LogP units above the methoxymethyl analog (LogP −0.81) [1]—this building block is the rational choice for combinatorial library synthesis when higher lipophilicity and enhanced blood-brain barrier permeability are desired. The tert-butyl ether moiety provides steric bulk that can also improve metabolic stability by shielding the piperazine ring from oxidative metabolism, a property leveraged in the design of Evogliptin, which demonstrates a long-acting pharmacokinetic profile [2].

Process Chemistry Scale-Up Where Thermal Safety Margins Are Critical

The relatively high flash point of 97.09°C and boiling point of 240.75°C [1] make this compound more amenable to elevated-temperature reactions (e.g., amide couplings, nucleophilic substitutions) compared to lighter alkoxymethyl piperazines with lower flash points. Process chemists scaling reactions beyond gram quantities should select this building block when reaction conditions approach or exceed 60°C, where methoxymethyl analogs would present ignitability risks. The defined cold-chain storage (2–8°C) and 3-year shelf life [2] provide a predictable quality window for GMP-like inventory management in kilo-lab and pilot-plant settings.

Differentially Protected Piperazine Strategies Requiring Orthogonal Deprotection

The tert-butoxymethyl group is a tert-butyl ether, not a Boc carbamate, and is cleaved under strongly acidic conditions (e.g., TFA, HBr/AcOH) rather than the milder acidic conditions sufficient for Boc removal [1]. This orthogonal reactivity profile relative to N-Boc-protected piperazines (such as 1-Boc-piperazine or 1-Boc-2-(hydroxymethyl)piperazine) enables sequential deprotection strategies in complex multi-step syntheses. Researchers designing synthetic routes that require selective deprotection of different protecting groups on the same piperazine ring should select this building block for its compatibility with Boc, Cbz, and Fmoc orthogonal protection schemes [2].

Quote Request

Request a Quote for 2-(tert-Butoxymethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.